N-cyclopentyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-cyclopentyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound featuring an imidazole moiety, a cyclopentyl group, and a fused tricyclic core. The compound’s imidazole and carboxamide groups are common in bioactive molecules, often contributing to hydrogen bonding and binding affinity .
Properties
Molecular Formula |
C24H27N7O2 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-cyclopentyl-7-(3-imidazol-1-ylpropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H27N7O2/c1-16-7-8-20-28-22-19(24(33)31(20)14-16)13-18(23(32)27-17-5-2-3-6-17)21(25)30(22)11-4-10-29-12-9-26-15-29/h7-9,12-15,17,25H,2-6,10-11H2,1H3,(H,27,32) |
InChI Key |
RNJDVLJNFHIOHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCN4C=CN=C4)C(=O)NC5CCCC5)C=C1 |
Origin of Product |
United States |
Biological Activity
N-cyclopentyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential therapeutic applications. Its intricate structure suggests a variety of biological interactions that warrant detailed exploration. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a triazatricyclic core combined with an imidazole moiety and a carboxamide functional group. The presence of these functional groups is likely to influence its biological activity through various mechanisms.
Antitumor Activity
Recent studies indicate that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, imidazole derivatives have been reported to enhance apoptosis in cancer cells by activating specific signaling pathways.
Table 1: Summary of Antitumor Mechanisms
Immunomodulatory Effects
The compound may also enhance immune responses. Similar compounds have been shown to activate natural killer (NK) cells and improve their cytotoxicity against tumor cells.
Case Study: NK Cell Activation
In a study involving NK92 cells, treatment with structurally related compounds led to increased expression of activation markers (CD107a) and enhanced granzyme B release, indicating improved cytotoxic function against cancer cells . This suggests that N-cyclopentyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino may similarly enhance NK cell-mediated immunity.
Understanding the mechanisms by which this compound exerts its effects is crucial for its potential therapeutic application:
- JAK/STAT Pathway Activation : Compounds in this class may activate the JAK/STAT signaling pathway, which is pivotal in immune response modulation.
- Inhibition of Tumor Growth Factors : Targeting growth factor receptors can hinder tumor proliferation and metastasis.
Research Findings
Several studies have focused on similar chemical entities with promising results:
- In vitro Studies : Demonstrated significant cytotoxic effects on various cancer cell lines.
- In vivo Studies : Animal models showed enhanced survival rates when treated with related compounds alongside standard chemotherapy agents.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features and Analogues:
(a) Imidazole-Containing Carboxamides
Compounds like 5-(3,3-dimethyltriazeno)imidazole-4-carboxamide (PubMed ID: 132, 136) share the imidazole-carboxamide backbone but lack the tricyclic framework and cyclopentyl substitution. These analogues are simpler and historically studied for antitumor properties, leveraging the imidazole’s ability to intercalate DNA or inhibit kinases .
(b) Tricyclic Systems
The compound’s tricyclic core resembles marine-derived alkaloids (e.g., salternamide E), which exhibit antimicrobial and cytotoxic activities. However, marine-derived tricyclics typically incorporate pyrrolidine or indole rings instead of imidazole-propyl chains, altering solubility and target specificity .
(c) Bicyclic Antibiotics
Compounds such as (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (PF 43(1)) feature bicyclic scaffolds with sulfur-containing heterocycles.
Bioactivity and Mechanism Comparison
While direct bioactivity data for the target compound are unavailable, inferences can be drawn from structural analogues:
- Imidazole Derivatives : Exhibit antitumor (e.g., temozolomide) and antifungal activity via DNA alkylation or cytochrome P450 inhibition .
- Tricyclic Marine Alkaloids : Demonstrated IC₅₀ values of 0.5–5 μM against leukemia cell lines, with mechanisms involving topoisomerase inhibition .
- Bicyclic Antibiotics : Show MIC values of 0.25–4 μg/mL against Gram-negative bacteria, targeting cell wall synthesis .
The target compound’s imidazole-propyl chain may enhance cell permeability compared to simpler imidazoles, while the tricyclic core could improve binding to hydrophobic enzyme pockets.
Data Tables
Table 1: Structural and Bioactivity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
